7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 229.34 g/mol. It is classified as a specialty chemical and has applications in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. The compound is often encountered in its hydrobromide form, which enhances its solubility and stability for various applications .
The synthesis of 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be achieved through several methods, including:
The molecular structure of 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine features a bicyclic system that includes a benzothiazole ring fused with a tetrahydro group. The structural representation can be outlined as follows:
The compound's structural formula can be represented using SMILES notation as C1CC2=C(SC=N1)N=C(N2)C(C)=C(C)C
.
7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine participates in various chemical reactions:
The mechanism of action for 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine primarily involves its interaction with specific receptors in the central nervous system. Research indicates that this compound may exhibit dopaminergic activity similar to other benzothiazole derivatives used in treating Parkinson's disease and related disorders.
The melting point and boiling point data are not extensively documented but are critical for understanding its handling and application conditions.
7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific uses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0